molecular formula C15H13NO5 B12712114 Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-methoxyphenyl ester CAS No. 88599-71-7

Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-methoxyphenyl ester

Cat. No.: B12712114
CAS No.: 88599-71-7
M. Wt: 287.27 g/mol
InChI Key: UCZULMHFJYGVSR-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-methoxyphenyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoic acid moiety linked to a 4-methoxyphenyl ester group through an aminocarbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-((aminocarbonyl)oxy)-, 4-methoxyphenyl ester typically involves the esterification of benzoic acid derivatives with 4-methoxyphenol. One common method is the reaction of benzoic acid with 4-methoxyphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-methoxyphenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-methoxyphenyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-((aminocarbonyl)oxy)-, 4-methoxyphenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and 4-methoxyphenol, which may exert biological effects. The compound can also interact with enzymes and proteins, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-methoxyphenyl ester: Lacks the aminocarbonyl linkage.

    Benzoic acid, 2-((aminocarbonyl)oxy)-, phenyl ester: Lacks the methoxy group on the phenyl ring.

    Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-hydroxyphenyl ester: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-methoxyphenyl ester is unique due to the presence of both the aminocarbonyl linkage and the methoxy group on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

88599-71-7

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

(4-methoxyphenyl) 2-carbamoyloxybenzoate

InChI

InChI=1S/C15H13NO5/c1-19-10-6-8-11(9-7-10)20-14(17)12-4-2-3-5-13(12)21-15(16)18/h2-9H,1H3,(H2,16,18)

InChI Key

UCZULMHFJYGVSR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)N

Origin of Product

United States

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